REACTION_CXSMILES
|
COC1C=CC(C[NH:8][C:9]2[C:14]([NH2:15])=[CH:13][CH:12]=[C:11]([C:16]([F:19])([F:18])[F:17])[N:10]=2)=CC=1.C(O)(C(F)(F)F)=O.C(Cl)Cl>CO>[F:19][C:16]([F:17])([F:18])[C:11]1[N:10]=[C:9]([NH2:8])[C:14]([NH2:15])=[CH:13][CH:12]=1 |f:1.2|
|
Name
|
N2-(4-methoxy-benzyl)-6-trifluoromethyl-pyridine-2,3-diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CNC2=NC(=CC=C2N)C(F)(F)F)C=C1
|
Name
|
TFA DCM
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O.C(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a gummy residue, which
|
Type
|
CUSTOM
|
Details
|
purified by preparative HPLC (gradient 0.1% trifluoroacetic acid in acetonitrile)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C(=N1)N)N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |